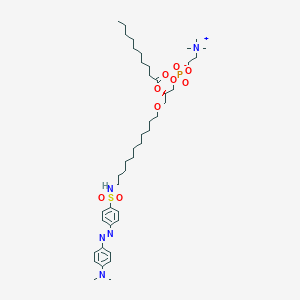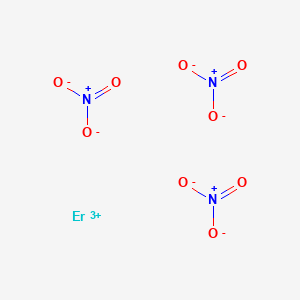
1-Nitroazetidine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroazetidine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is an organic compound with the chemical formula C3H3ClN2O3. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Nitroazetidine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This compound is highly reactive and can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity and has been used in the synthesis of various anticancer drugs. Additionally, it has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Nitroazetidine-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Additionally, it is a toxic compound and can be harmful if ingested or inhaled.
Direcciones Futuras
There are many potential future directions for research involving 1-Nitroazetidine-3-carbonyl chloride. One potential application is in the synthesis of new drugs with anticancer or antibacterial properties. Additionally, it could be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-Nitroazetidine-3-carbonyl chloride involves the reaction of 1-nitroazetidine with thionyl chloride. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is a yellowish liquid that is highly reactive and must be handled with care.
Aplicaciones Científicas De Investigación
1-Nitroazetidine-3-carbonyl chloride has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including the synthesis of new drugs, the development of new materials, and the study of biochemical and physiological processes.
Propiedades
| 128534-31-6 | |
Fórmula molecular |
C4H5ClN2O3 |
Peso molecular |
164.55 g/mol |
Nombre IUPAC |
1-nitroazetidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3/c5-4(8)3-1-6(2-3)7(9)10/h3H,1-2H2 |
Clave InChI |
CDNKEPQQJGGIRY-UHFFFAOYSA-N |
SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
SMILES canónico |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Sinónimos |
3-Azetidinecarbonyl chloride, 1-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















